molecular formula C19H20N4O2S B2755259 2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627047-05-6

2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2755259
CAS RN: 627047-05-6
M. Wt: 368.46
InChI Key: YDGSSZJVIJXEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Multicomponent Reactions

A study detailed the Hantzsch-like synthesis of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores such as benzene, pyridine, and thieno[4,5-d]thiophene. This synthesis utilized bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones) with dimedone and the appropriate aromatic aldehyde in a multicomponent reaction, highlighting the compound's versatility in forming hybrid molecules linked to arene or heteroarene cores (Diab, Salem, Abdelhamid, & Elwahy, 2021).

Biological Interactions and Molecular Docking

Another research focused on the DNA photocleavage, DNA/bovine serum albumin (BSA) binding, and molecular docking studies of bis(sulfanediyl)bis(tetrahydro-5-deazaflavin) analogs. The study highlighted the compound's ability to photocleave the supercoiled pBR322 plasmid DNA under UV-A light and its good binding affinities toward CT-DNA and BSA, supported by UV/VIS spectral studies and molecular docking simulations (Ragheb et al., 2022).

Chemical Properties and Applications

Further research has demonstrated the utility of pyrimido[4,5-b]quinoline derivatives in various chemical reactions, including the oxidation of amines to carbonyl compounds using 5-deazaflavin under aqueous conditions. This 5-deazaflavin-dependent oxidation exhibited a unique ability to recycle automatically, showcasing the compound's potential as an autorecycling oxidizing agent (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).

properties

IUPAC Name

2-propylsulfanyl-5-pyridin-4-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-10-26-19-22-17-16(18(25)23-19)14(11-6-8-20-9-7-11)15-12(21-17)4-3-5-13(15)24/h6-9,14H,2-5,10H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGSSZJVIJXEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=NC=C4)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

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